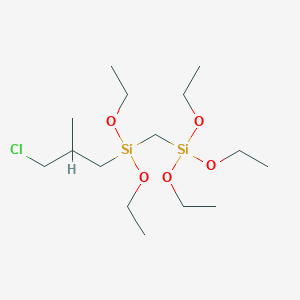

3-Chloro-2-methylpropyl(triethoxysilylmethyl)diethoxysilane

Description

While direct data on 3-Chloro-2-methylpropyl(triethoxysilylmethyl)diethoxysilane is absent in the provided evidence, its structure can be inferred as a branched organosilicon compound containing both triethoxy and diethoxy substituents, coupled with a chloro-methylpropyl chain. Such silanes typically function as coupling agents, surface modifiers, or intermediates in organic synthesis. The chloroalkyl group enables covalent bonding with substrates, while ethoxy groups facilitate hydrolysis and crosslinking in polymer matrices .

Properties

IUPAC Name |

(3-chloro-2-methylpropyl)-diethoxy-(triethoxysilylmethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H35ClO5Si2/c1-7-17-22(18-8-2,13-15(6)12-16)14-23(19-9-3,20-10-4)21-11-5/h15H,7-14H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVSRVQMPKJCOGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CC(C)CCl)(C[Si](OCC)(OCC)OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H35ClO5Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methylpropyl(triethoxysilylmethyl)diethoxysilane typically involves the reaction of 3-chloro-2-methylpropyl chloride with triethoxysilane and diethoxysilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully monitored to ensure high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of 3-Chloro-2-methylpropyl(triethoxysilylmethyl)diethoxysilane involves large-scale reactors and advanced purification techniques. The process begins with the preparation of the starting materials, followed by the controlled addition of reactants and catalysts. The reaction mixture is then subjected to distillation and other purification methods to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methylpropyl(triethoxysilylmethyl)diethoxysilane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.

Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or ammonia. The reactions are typically carried out at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Formation of silanols, siloxanes, or other substituted silanes.

Oxidation Reactions: Formation of silanols or siloxanes.

Reduction Reactions: Formation of silanes with different functional groups.

Scientific Research Applications

3-Chloro-2-methylpropyl(triethoxysilylmethyl)diethoxysilane has a wide range of applications in scientific research, including:

Materials Science: Used in the synthesis of advanced materials with unique properties, such as hydrophobic coatings and nanocomposites.

Organic Synthesis: Serves as a key intermediate in the synthesis of complex organic molecules.

Surface Modification: Employed in the modification of surfaces to enhance their properties, such as adhesion, wettability, and chemical resistance.

Biology and Medicine:

Mechanism of Action

The mechanism of action of 3-Chloro-2-methylpropyl(triethoxysilylmethyl)diethoxysilane involves its ability to form strong covalent bonds with various substrates. The compound’s silane groups can react with hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This property makes it highly effective in surface modification and adhesion applications. Additionally, the compound’s unique structure allows it to interact with specific molecular targets, facilitating its use in organic synthesis and materials science.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with key analogs, focusing on molecular structure, physicochemical properties, and applications.

2.1 Structural and Functional Differences

2.2 Physicochemical Properties

Hydrolysis Reactivity :

- Ethoxy-substituted silanes (e.g., (3-Chloropropyl)triethoxysilane) hydrolyze slower than methoxy analogs (e.g., (3-Chloropropyl)trimethoxysilane) due to longer alkoxy chains, making them suitable for controlled crosslinking .

- Branched chains (e.g., chloro(3-chloro-2-methylpropyl)dimethylsilane) introduce steric hindrance, reducing hydrolysis rates but improving thermal stability .

Thermal and Physical Properties :

- Compounds with phenyl groups (e.g., (3-Chloro-2-phenylpropyl)(triethoxy)silane) exhibit higher boiling points and hydrophobicity, ideal for water-resistant coatings .

- Lower molecular weight silanes (e.g., chloro(3-chloro-2-methylpropyl)dimethylsilane, 185.17 g/mol) have higher volatility (Boiling Point: 88°C at 25 mmHg) compared to ethoxy analogs .

2.3 Application Differences

- Surface Modification :

- Polymer Chemistry :

Research Findings and Trends

- Reactivity-Solubility Trade-off : Ethoxy groups improve solubility in organic solvents but slow hydrolysis, whereas methoxy groups enhance aqueous compatibility .

- Steric Effects : Branched chains (e.g., 2-methylpropyl) reduce unintended side reactions in organic synthesis, improving yield in targeted modifications .

Biological Activity

3-Chloro-2-methylpropyl(triethoxysilylmethyl)diethoxysilane is a silane compound characterized by its unique structure, which includes both triethoxysilyl and diethoxysilyl groups. This compound has garnered attention for its potential applications in materials science, organic synthesis, and biological fields due to its versatile reactivity and ability to modify surfaces.

- IUPAC Name : (3-chloro-2-methylpropyl)-diethoxy-(triethoxysilylmethyl)silane

- Molecular Formula : C15H35ClO5Si2

- Molecular Weight : 387.06 g/mol

- CAS Number : 1621184-24-4

The biological activity of 3-Chloro-2-methylpropyl(triethoxysilylmethyl)diethoxysilane is primarily attributed to its ability to form strong covalent bonds with various substrates. The silane groups can react with hydroxyl groups on surfaces, leading to stable siloxane bonds. This property is crucial for applications in surface modification and adhesion, as well as in the synthesis of complex organic molecules.

Applications in Biology and Medicine

- Surface Modification : The compound is used to enhance the properties of biomaterials by improving adhesion and biocompatibility.

- Drug Delivery Systems : Its silane groups can be functionalized to create carriers for targeted drug delivery.

- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity, making it suitable for coatings in medical devices.

Case Study 1: Surface Coating for Medical Devices

A study investigated the use of 3-Chloro-2-methylpropyl(triethoxysilylmethyl)diethoxysilane as a coating material for catheters. The results indicated that the silane-treated surfaces showed improved hydrophobicity and reduced bacterial adhesion compared to untreated controls. This property is essential for minimizing infection risks associated with medical implants.

Case Study 2: Drug Delivery Applications

Research focused on modifying the surface of nanoparticles with this silane compound to enhance drug loading capacity and release profiles. The findings demonstrated that nanoparticles coated with 3-Chloro-2-methylpropyl(triethoxysilylmethyl)diethoxysilane exhibited a controlled release of therapeutic agents, indicating potential for use in targeted therapies.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| (3-Chloropropyl)triethoxysilane | Lacks methyl group; similar reactivity | Used in surface modification |

| (3-Aminopropyl)triethoxysilane | Contains amino group; more biocompatible | Exhibits enhanced interaction with biological molecules |

| (3-Mercaptopropyl)triethoxysilane | Contains thiol group; unique properties | Known for its antioxidant properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.